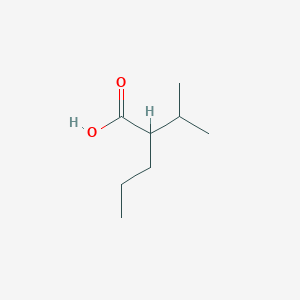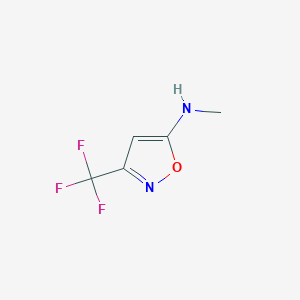
3-Trifluoromethyl-5-methylaminoisoxazole
Übersicht
Beschreibung
3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it an interesting compound for research.
Wirkmechanismus
The mechanism of action of 3-Trifluoromethyl-5-methylaminoisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, in antifungal activity, it has been proposed that it may inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Trifluoromethyl-5-methylaminoisoxazole exhibits potent biochemical and physiological effects. In antifungal activity, it has been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. In insecticidal activity, it has been shown to disrupt the nervous system of the target insect, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Trifluoromethyl-5-methylaminoisoxazole is its high potency and selectivity against target organisms. This makes it an attractive compound for research and development in various fields. However, one of the limitations is its potential toxicity to non-target organisms. Therefore, it is important to conduct further studies to investigate its safety and environmental impact before it can be used commercially.
Zukünftige Richtungen
There are several future directions for research on 3-Trifluoromethyl-5-methylaminoisoxazole. One of the areas of interest is the development of new derivatives with improved potency and selectivity against target organisms. Another area of interest is the investigation of its potential use as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Conclusion
In conclusion, 3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antifungal and insecticidal activity and has unique electronic and optical properties that make it an interesting compound for the development of new materials. Further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethyl-5-methylaminoisoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential use as an antifungal agent. Studies have shown that it exhibits potent antifungal activity against several strains of fungi, including Candida albicans.
In agriculture, 3-Trifluoromethyl-5-methylaminoisoxazole has been studied for its potential use as a pesticide. It has been shown to exhibit potent insecticidal activity against several insect pests, including the diamondback moth.
In material science, 3-Trifluoromethyl-5-methylaminoisoxazole has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique electronic and optical properties that make it an interesting compound for the development of new materials.
Eigenschaften
CAS-Nummer |
110235-19-3 |
|---|---|
Produktname |
3-Trifluoromethyl-5-methylaminoisoxazole |
Molekularformel |
C5H5F3N2O |
Molekulargewicht |
166.1 g/mol |
IUPAC-Name |
N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3 |
InChI-Schlüssel |
JFCZUHSXUWJAIW-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=NO1)C(F)(F)F |
Kanonische SMILES |
CNC1=CC(=NO1)C(F)(F)F |
Synonyme |
5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

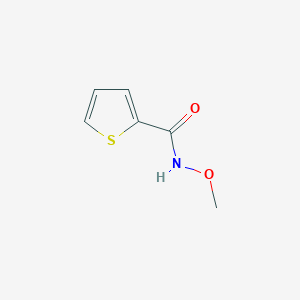
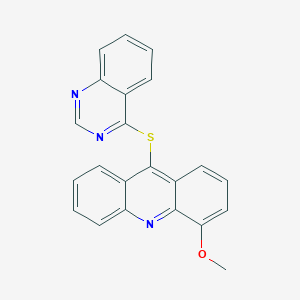
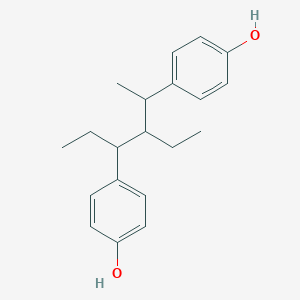
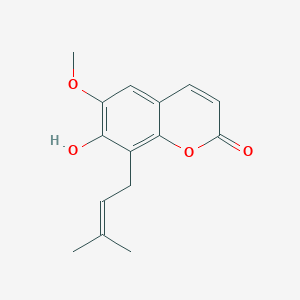
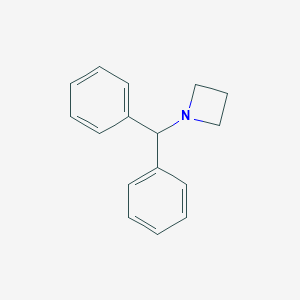
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
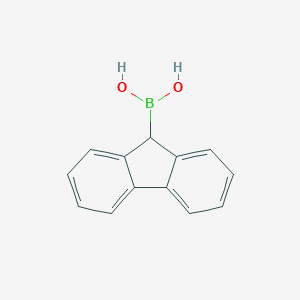


![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
